molecular formula C22H27N3O3S B2639000 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-phenylpropyl)acetamide CAS No. 1252912-30-3

2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-phenylpropyl)acetamide

Cat. No. B2639000
CAS RN: 1252912-30-3
M. Wt: 413.54
InChI Key: HJYIHXSBSRAKRV-UHFFFAOYSA-N
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Description

2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C22H27N3O3S and its molecular weight is 413.54. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-phenylpropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-phenylpropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Researchers have synthesized and evaluated the antitumor activity of various thieno[3,2-d]pyrimidine derivatives. These compounds have shown potent anticancer activity, comparable to doxorubicin, on human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017). Another study synthesized similar compounds with selective anti-tumor activities, indicating that the R-configuration might contribute to their efficacy (Xiong Jing, 2011).

Antimicrobial Evaluation

A study on the synthesis and antimicrobial evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide derivatives revealed moderate activity against bacteria like S. aureus, E. coli, and B. subtilis (Vlasov et al., 2022).

Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Certain derivatives, such as N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, have been identified as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, showing significant potential as antitumor agents (Gangjee et al., 2008).

Aldose Reductase Inhibitors

Compounds from the thieno[3,4-d]pyrimidine series have been tested for aldose reductase inhibitory activity, with several showing potent inhibitory activity in the low nanomolar range. This suggests potential applications in treating conditions related to diabetic complications (Ogawva et al., 1993).

Synthesis of Fused Isolated Azoles and N-Heteroaryl Derivatives

Research has been conducted on the synthesis and characterization of compounds derived from thieno[d]pyrimidines, leading to the creation of derivatives with potential applications in various fields of chemistry and medicine (El Azab & Elkanzi, 2014).

GPR119 Agonists for Diabetes Treatment

Fused-pyrimidine derivatives have been identified as potent and orally active GPR119 agonists, which could have implications in the treatment of type 2 diabetes mellitus (Negoro et al., 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3-(3-methylbutyl)-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine with N-(3-phenylpropyl)acetamide.", "Starting Materials": [ "2-amino-3-(3-methylbutyl)-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine", "N-(3-phenylpropyl)acetamide", "Sodium hydride", "Dimethylformamide", "Methanol", "Chloroform" ], "Reaction": [ "To a stirred suspension of 2-amino-3-(3-methylbutyl)-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine (1.0 equiv) and sodium hydride (1.2 equiv) in dry dimethylformamide, N-(3-phenylpropyl)acetamide (1.2 equiv) is added dropwise at room temperature.", "The reaction mixture is stirred at room temperature for 24 hours.", "The reaction mixture is then poured into ice-cold methanol and the resulting solid is filtered and washed with methanol.", "The solid is then dissolved in chloroform and the solution is washed with water and brine.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The crude product is purified by column chromatography to afford the desired compound." ] }

CAS RN

1252912-30-3

Product Name

2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-phenylpropyl)acetamide

Molecular Formula

C22H27N3O3S

Molecular Weight

413.54

IUPAC Name

2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C22H27N3O3S/c1-16(2)10-13-24-21(27)20-18(11-14-29-20)25(22(24)28)15-19(26)23-12-6-9-17-7-4-3-5-8-17/h3-5,7-8,11,14,16H,6,9-10,12-13,15H2,1-2H3,(H,23,26)

InChI Key

HJYIHXSBSRAKRV-UHFFFAOYSA-N

SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCCCC3=CC=CC=C3

solubility

not available

Origin of Product

United States

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